N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide
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Overview
Description
N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide is an amino acid amide.
Scientific Research Applications
Metabolic Pathways and Toxicology
The compound and its related derivatives are studied for their metabolic pathways in liver microsomes. Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including similar compounds, in human and rat liver microsomes. Their research suggests a complex metabolic activation pathway that could lead to carcinogenic products, highlighting the significance of understanding these pathways for safety assessments (Coleman, Linderman, Hodgson, & Rose, 2000).
Antibacterial Applications
Several studies have focused on the antibacterial properties of acetamide derivatives. For instance, Abdel‐Hafez et al. (2018) synthesized novel vitamin E containing sulfa drug derivatives and evaluated their antibacterial activities, demonstrating the potential of these compounds in fighting bacterial infections (Abdel‐Hafez, Gobouri, Alshanbari, & Gad El-Rab, 2018). Similarly, Hussein (2018) synthesized novel sulfonamide hybrids with carbamate/acyl-thiourea scaffolds, showing significant antibacterial activity, indicating the broad applicability of these compounds in antimicrobial treatments (Hussein, 2018).
Synthesis and Characterization
The synthesis and characterization of acetamide derivatives are crucial for understanding their properties and potential applications. Iqbal et al. (2017) synthesized N-substituted acetamide derivatives and screened them for antibacterial activity, contributing to the knowledge base of these compounds (Iqbal et al., 2017). Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, demonstrating the versatility of these compounds in creating antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Properties
Molecular Formula |
C23H31ClN4O3S |
---|---|
Molecular Weight |
479 g/mol |
IUPAC Name |
N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methylpiperidin-4-yl)amino]acetamide |
InChI |
InChI=1S/C23H31ClN4O3S/c1-4-28(19-8-6-5-7-9-19)32(30,31)20-10-11-21(24)22(16-20)25-23(29)17-27(3)18-12-14-26(2)15-13-18/h5-11,16,18H,4,12-15,17H2,1-3H3,(H,25,29) |
InChI Key |
PASRFKUBAKATBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CN(C)C3CCN(CC3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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